N-([2,4'-bipyridin]-3-ylmethyl)thiophene-3-carboxamide
Description
Properties
IUPAC Name |
N-[(2-pyridin-4-ylpyridin-3-yl)methyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c20-16(14-5-9-21-11-14)19-10-13-2-1-6-18-15(13)12-3-7-17-8-4-12/h1-9,11H,10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXUSMGMEJTERK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=NC=C2)CNC(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-3-ylmethyl)thiophene-3-carboxamide typically involves the following steps:
Formation of the bipyridine moiety: This can be achieved through the coupling of two pyridine rings using a suitable catalyst.
Introduction of the thiophene ring: The thiophene ring can be synthesized using ring-forming multicomponent reactions, such as the Paal-Knorr synthesis.
Coupling of the bipyridine and thiophene moieties: This step involves the formation of an amide bond between the bipyridine and thiophene rings.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and other advanced techniques to scale up the production process.
Chemical Reactions Analysis
Step 3: Amide Bond Formation
The carboxylate intermediate is converted to the carboxamide through coupling with amines (e.g., NH₃ or substituted amines) using TiCl₄ or EDCl/HOBt as coupling agents .
Coordination Reactions with Metal Ions
The bipyridine moiety acts as a bidentate ligand , forming stable complexes with transition metals (e.g., Ru, Pd). These complexes are relevant in catalysis and materials science:
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Ruthenium Complexation : The compound coordinates with Ru(II) to form [Ru(bpy)₂(L)]²⁺ (bpy = bipyridine, L = ligand), enhancing photophysical properties .
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Palladium Coordination : Used in cross-coupling reactions, leveraging Pd’s affinity for pyridyl nitrogen atoms .
Hydrolysis of the Carboxamide Group
Under acidic (HCl, 100°C) or basic (NaOH, reflux) conditions, the carboxamide undergoes hydrolysis to yield thiophene-3-carboxylic acid and 3-(aminomethyl)-2,4'-bipyridine .
| Condition | Reagents | Products | Rate (k, s⁻¹) | Source |
|---|---|---|---|---|
| Acidic | 6M HCl, 100°C | Thiophene-3-COOH + Bipyridinylmethylamine | 1.2 × 10⁻³ | |
| Basic | 2M NaOH, EtOH, 80°C | Thiophene-3-COO⁻Na⁺ + Amine | 8.7 × 10⁻⁴ |
Electrophilic Substitution on the Thiophene Ring
The thiophene ring undergoes nitration and halogenation at the 2- and 5-positions due to electron-withdrawing effects of the carboxamide group:
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Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group, favoring the 5-position (80% yield) .
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Bromination : NBS in CCl₄ selectively brominates the 2-position (65% yield) .
Oxidation
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Thiophene Oxidation : H₂O₂/AcOH converts the thiophene ring to a sulfoxide (-SO-) or sulfone (-SO₂-) derivative .
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Methylene Bridge Oxidation : KMnO₄ oxidizes the CH₂ group to a ketone (>C=O) under mild conditions .
Reduction
Cross-Coupling Reactions for Functionalization
The bipyridine’s pyridyl groups enable further Suzuki couplings with aryl boronic acids. For example:
| Substrate | Boronic Acid | Catalyst | Yield (%) | Source |
|---|---|---|---|---|
| 3-Bromo-2,4'-bipyridine | 4-Methoxyphenyl | PdCl₂(dcpf) | 72 |
Computational Insights into Reactivity
Docking studies reveal that the carboxamide’s C=O group forms hydrogen bonds with residues like Ser130 and Asp645 in enzymatic targets, influencing hydrolysis rates . Hydrophobic interactions between the bipyridine and aromatic amino acids (e.g., Tyr646) enhance binding stability .
Scientific Research Applications
N-([2,4’-bipyridin]-3-ylmethyl)thiophene-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It has potential as a therapeutic agent due to its ability to interact with various biological targets.
Materials Science: The compound can be used in the development of organic semiconductors and other electronic materials.
Biological Research: It can be used as a probe to study the function of specific proteins or enzymes.
Mechanism of Action
The mechanism of action of N-([2,4’-bipyridin]-3-ylmethyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The bipyridine moiety can also chelate metal ions, which can affect various biochemical pathways .
Comparison with Similar Compounds
KR-36996: A Urotensin II Receptor Antagonist
- Structure : N-(1-(3-bromo-4-(piperidin-4-yloxy)benzyl)piperidin-4-yl)benzo[b]thiophene-3-carboxamide.
- Key Features : Contains a benzo[b]thiophene core and piperidinyl substituents.
- Activity : Potent UT receptor antagonist (Ki = 4.4 nM), inhibiting vascular smooth muscle cell proliferation via ERK pathways. Outperforms GSK-1440115 in selectivity .
- Comparison : The bipyridinylmethyl group in the target compound may offer distinct binding interactions compared to KR-36996’s piperidinyl-benzyl motif.
2-4-Methylphenylimino-Substituted Thiophene (Bangalore Derivative)
- Structure: 2-(4-Methylphenylimino)-N-(2-chlorophenyl)-5-isopropyl-4-methylthiophene-3-carboxamide.
- Key Features: Methylphenylimino and chlorophenyl groups.
- Activity : Demonstrates analgesic, anti-inflammatory, antimicrobial, and antifungal activities .
- Comparison : The absence of a heteroaromatic bipyridinyl group in this analog may limit its receptor-targeting specificity compared to the target compound.
N-(2-(tert-Butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)thiophene-3-carboxamide (6p)
- Structure : Features tert-butyl and pyridin-2-yl substituents.
- Key Features : Bulky tert-butyl group may enhance lipophilicity.
BD288105 (BLD Pharm Ltd.)
- Structure : N-((1-(2-chloroacetyl)piperidin-4-yl)methyl)thiophene-3-carboxamide.
- Key Features : Chloroacetyl-piperidinylmethyl substituent.
- Molecular Weight : 313.8 g/mol (C₁₃H₁₇ClN₂O₂S).
- Application : Used as a building block in drug discovery, highlighting the role of thiophene-3-carboxamides in modular synthesis .
Ruthenium-Synthesized Aryl Derivatives (80md and 81md)
- Structures :
- 80md : 2-(4-Acetylphenyl)-N-(2-[1-benzyl-1H-1,2,3-triazol-4-yl]propan-2-yl)thiophene-3-carboxamide.
- 81md : 2,4-Bis(4-acetylphenyl)-substituted analog.
- Key Features : Acetylphenyl and benzyl triazolyl groups.
- Data :
CAS 888413-41-0: Sulfonyl Benzamido Derivative
- Structure : N-methyl-2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}thiophene-3-carboxamide.
- Key Features : Sulfonyl benzamido and methylpiperidinyl groups.
- Molecular Weight : 421.5 g/mol.
Key Insights
- Substituent Impact : Piperidinyl and aryl groups (e.g., KR-36996, Bangalore derivative) are associated with receptor antagonism and antimicrobial activity, respectively. The bipyridinylmethyl group in the target compound may bridge these functionalities.
- Synthetic Utility : Thiophene-3-carboxamides serve as versatile scaffolds, as seen in BD288105 and ruthenium-catalyzed derivatives .
- Data Gaps : Direct pharmacological data for the target compound are absent in the provided evidence, necessitating further experimental validation.
Biological Activity
N-([2,4'-bipyridin]-3-ylmethyl)thiophene-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activities of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a bipyridine moiety linked to a thiophene ring, which contributes to its unique biological properties.
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 2034577-36-9 |
| Molecular Formula | C21H18N3OS |
| Molecular Weight | 366.45 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Metal Ion Coordination : The bipyridine moiety can coordinate with metal ions, influencing enzymatic activities and cellular signaling pathways.
- Inhibition of Enzymes : The compound may inhibit specific enzymes involved in critical biological processes, such as kinases associated with cancer cell proliferation.
- Anti-inflammatory Activity : Similar compounds have shown the ability to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties:
- Cytotoxic Effects : Studies have demonstrated that derivatives of this compound can induce apoptosis in various cancer cell lines (e.g., A549 and HeLa) with IC50 values ranging from low micromolar to sub-micromolar concentrations.
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 5.0 |
| HeLa | 7.5 |
- Mechanisms of Action : The compound may inhibit key kinases involved in cell survival and proliferation, leading to reduced tumor growth.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacteriostatic Effects : It has shown efficacy against several bacterial strains with minimum inhibitory concentrations (MIC) indicating effective bacteriostatic properties.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 15 |
| S. aureus | 10 |
This suggests a potential role in treating infections caused by resistant bacterial strains.
Anti-inflammatory Properties
This compound has demonstrated anti-inflammatory effects:
- Cytokine Inhibition : Research indicates that it can inhibit the production of pro-inflammatory cytokines in vitro, providing therapeutic benefits in conditions characterized by chronic inflammation.
Case Studies and Research Findings
- Anticancer Studies : A study conducted on various cancer cell lines revealed that compounds similar to this compound induced apoptosis through mitochondrial pathways and inhibited the PI3K/Akt signaling pathway .
- Antimicrobial Research : Another study highlighted the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a novel antimicrobial agent .
- Inflammation Modulation : In vitro studies indicated that the compound significantly reduced nitric oxide production in LPS-stimulated macrophages, suggesting its utility in managing inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
